molecular formula C13H23NO6 B6232534 (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(oxan-4-yloxy)propanoic acid CAS No. 2375248-87-4

(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(oxan-4-yloxy)propanoic acid

Cat. No.: B6232534
CAS No.: 2375248-87-4
M. Wt: 289.32 g/mol
InChI Key: FWGJYHRFHSLXJY-JTQLQIEISA-N
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Description

(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(oxan-4-yloxy)propanoic acid is a synthetic organic compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group and an oxan-4-yloxy group attached to the propanoic acid backbone. This compound is often used in peptide synthesis and as an intermediate in the preparation of various pharmaceuticals and biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(oxan-4-yloxy)propanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group of the starting amino acid is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. This reaction forms the Boc-protected amino acid.

    Introduction of the Oxan-4-yloxy Group: The hydroxyl group of the oxan-4-yloxy moiety is introduced through a nucleophilic substitution reaction. This can be achieved by reacting the Boc-protected amino acid with an appropriate oxan-4-yloxy derivative under basic conditions.

    Final Deprotection: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid, to yield the final product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity of the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxan-4-yloxy group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group of the Boc protecting group, converting it to an alcohol.

    Substitution: The oxan-4-yloxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products:

    Oxidation: Oxidized derivatives of the oxan-4-yloxy group.

    Reduction: Alcohol derivatives of the Boc protecting group.

    Substitution: Substituted derivatives with various nucleophiles.

Scientific Research Applications

(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(oxan-4-yloxy)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.

    Biology: Employed in the study of enzyme-substrate interactions and protein folding.

    Medicine: Serves as an intermediate in the synthesis of pharmaceuticals, including antiviral and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(oxan-4-yloxy)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The Boc protecting group provides stability during chemical reactions, while the oxan-4-yloxy group can participate in hydrogen bonding and other interactions. These properties make it a valuable intermediate in the synthesis of biologically active compounds.

Comparison with Similar Compounds

    (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoic acid: Similar structure but with a hydroxyl group instead of the oxan-4-yloxy group.

    (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(methoxy)propanoic acid: Contains a methoxy group instead of the oxan-4-yloxy group.

Uniqueness: The presence of the oxan-4-yloxy group in (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(oxan-4-yloxy)propanoic acid provides unique chemical properties, such as increased stability and specific reactivity, making it distinct from other similar compounds.

Properties

CAS No.

2375248-87-4

Molecular Formula

C13H23NO6

Molecular Weight

289.32 g/mol

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(oxan-4-yloxy)propanoic acid

InChI

InChI=1S/C13H23NO6/c1-13(2,3)20-12(17)14-10(11(15)16)8-19-9-4-6-18-7-5-9/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16)/t10-/m0/s1

InChI Key

FWGJYHRFHSLXJY-JTQLQIEISA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](COC1CCOCC1)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(COC1CCOCC1)C(=O)O

Purity

95

Origin of Product

United States

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